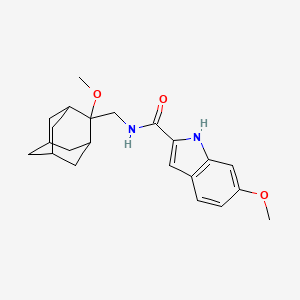
6-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C22H28N2O3 and its molecular weight is 368.477. The purity is usually 95%.
BenchChem offers high-quality 6-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1H-indole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1H-indole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Therapeutic Potential and Biological Activities
Indole derivatives have been extensively studied for their therapeutic potential. For instance, substituted indole carboxamides and indole-6-carboxamides demonstrate potent and selective antagonism of peptidoleukotrienes, showing promise for asthma treatment in animal models R. Jacobs et al., 1993. Similarly, 5-aroylindoles have shown inhibitory selectivity against histone deacetylase 6 (HDAC6), offering a potential avenue for Alzheimer's disease treatment Hsueh-Yun Lee et al., 2018.
Chemical Synthesis and Characterization
The synthesis of novel compounds, such as indole-benzimidazole derivatives, provides insight into the chemical versatility and potential applications of indole-related compounds. These syntheses contribute to the development of new materials and drugs by exploring the chemical space around the indole moiety Xin-ying Wang et al., 2016.
Anticancer Agents
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives have been explored as potential anticancer agents targeting the epidemal growth factor receptor (EGFR). These compounds exhibit potent anticancer activities against various cancer cell lines, highlighting the therapeutic potential of indole derivatives in oncology Lan Zhang et al., 2017.
properties
IUPAC Name |
6-methoxy-N-[(2-methoxy-2-adamantyl)methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-26-18-4-3-15-10-20(24-19(15)11-18)21(25)23-12-22(27-2)16-6-13-5-14(8-16)9-17(22)7-13/h3-4,10-11,13-14,16-17,24H,5-9,12H2,1-2H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORRKCXRXMUQEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3(C4CC5CC(C4)CC3C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-1H-indole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


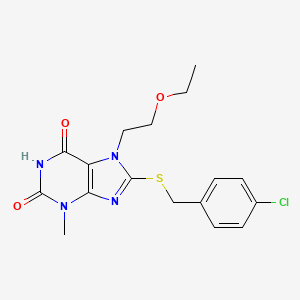

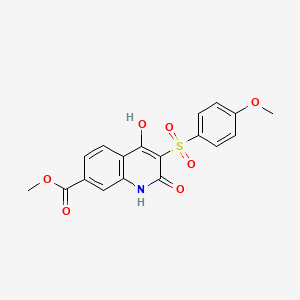
![4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol](/img/structure/B2376871.png)
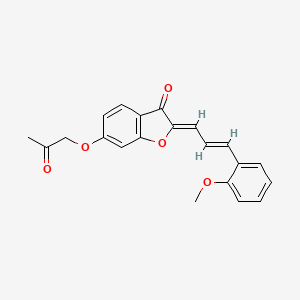
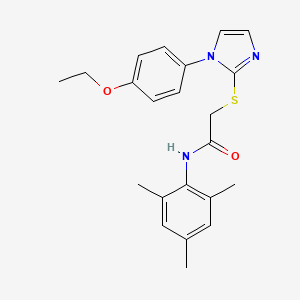

![3-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2376878.png)
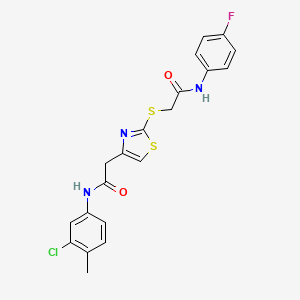
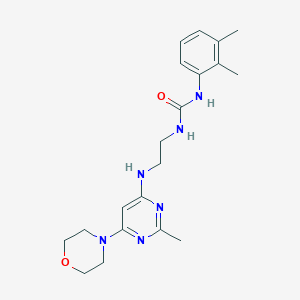
![N-{2-[6-(methylethyl)-2-oxochromen-4-yl]benzo[b]furan-3-yl}acetamide](/img/structure/B2376883.png)
![3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2376884.png)
